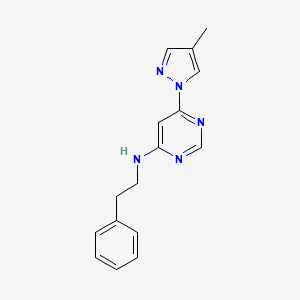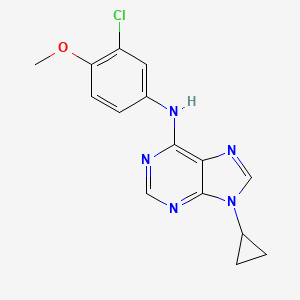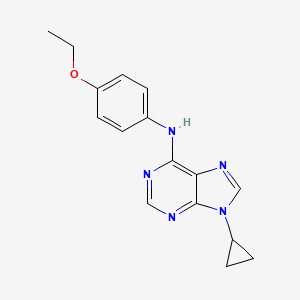
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-MMPP, is a synthetic compound derived from pyrimidine and pyrazole. It is widely used in scientific research due to its unique properties, such as its ability to bind to proteins and its low toxicity. 6-MMPP has been used in studies involving cancer, inflammation, and other diseases.
科学研究应用
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions, as well as an inhibitor of enzymes involved in cell signaling pathways. It has also been used to study the effects of inflammation and cancer. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body.
作用机制
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine binds to proteins and enzymes, which then results in the inhibition of their activity. This inhibition can occur through a variety of mechanisms, such as blocking the active site of the enzyme or binding to the allosteric site of the protein. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can also bind to other molecules, such as DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to changes in gene expression. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can also inhibit the activity of proteins involved in inflammation and cancer.
实验室实验的优点和局限性
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic and has low toxicity. This makes it a safe compound to use in laboratory experiments. However, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is also relatively expensive, which can limit its use in some experiments.
未来方向
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in the development of new drugs. 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of inflammation and cancer. Finally, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of environmental pollutants on the body.
合成方法
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is synthesized by a reaction between pyrimidine and pyrazole. This reaction involves the formation of a carbon-carbon bond between the two molecules. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder.
属性
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSGKVGOTSFDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)

![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)